1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine
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Overview
Description
1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and (11Z)-eicosenoyl respectively. It derives from an icosanoic acid and an (11Z)-icos-11-enoic acid.
Scientific Research Applications
Raman Spectroscopic Study
A study by McCarthy, Huang, and Levin (2000) utilized Raman spectroscopy to investigate polycrystalline lipid samples, including variants of 1-eicosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine. This research focused on understanding acyl chain packing order-disorder characteristics and potential bilayer cluster formation in these lipids. This approach enabled a detailed evaluation of molecular properties, crucial for understanding lipid behaviors in biological systems (McCarthy, Huang, & Levin, 2000).
Interaction with Hepatitis G Virus Peptide
Sanchez-Martin et al. (2010) studied the interaction of E1(145-162) hepatitis G virus peptide with various phospholipids, including variants of this compound. This work, using Langmuir monolayer and surface adsorption studies, provided insights into the biophysical interactions between viral peptides and lipid membranes, which is significant for understanding viral mechanisms and designing antiviral strategies (Sanchez-Martin et al., 2010).
Monolayer Interactions with Ozone
Research by Lai, Yang, and Finlayson-Pitts (1994) focused on the interaction of monolayers of unsaturated phosphocholines, including this compound, with ozone. This study is critical for understanding the chemical behavior of lipid monolayers in atmospheric chemistry and potential environmental impacts (Lai, Yang, & Finlayson-Pitts, 1994).
Analysis of Phosphatidylcholine Hydrolysis Products
Kiełbowicz et al. (2012) developed a method for analyzing the hydrolysis products of phosphatidylcholine, including this compound. This analytical approach is crucial for monitoring the acyl migration process in phospholipids, which has applications in lipid chemistry and biochemistry (Kiełbowicz et al., 2012).
Role in Cellular Targeting
Potier et al. (2011) investigated the interaction of edelfosine, a phospholipid, with plasma membrane ion channels. Their study provides insights into how lipid molecules, like this compound, can interact with cellular components, influencing cell function and signaling pathways (Potier et al., 2011).
Properties
Molecular Formula |
C48H94NO8P |
---|---|
Molecular Weight |
844.2 g/mol |
IUPAC Name |
[(2R)-3-icosanoyloxy-2-[(Z)-icos-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,46H,6-20,22,24-45H2,1-5H3/b23-21-/t46-/m1/s1 |
InChI Key |
BUESVEVOCVSHOF-CRPILRSJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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